N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14828447
Molecular Formula: C14H18N4O3S
Molecular Weight: 322.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N4O3S |
|---|---|
| Molecular Weight | 322.39 g/mol |
| IUPAC Name | N-[2-(2-methoxyethylamino)-2-oxoethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H18N4O3S/c1-10-12(22-14(17-10)18-6-3-4-7-18)13(20)16-9-11(19)15-5-8-21-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,19)(H,16,20) |
| Standard InChI Key | KRHUUSDPNDUWHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(=O)NCCOC |
Introduction
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazoles, which are known for their diverse biological activities. This compound incorporates several functional groups, including a pyrrole ring, a thiazole ring, and an amide group, which contribute to its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring, the introduction of the pyrrole moiety, and the attachment of the amide side chain. The specific synthesis route may vary depending on the starting materials and the desired yield.
Biological Activity
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been studied for its potential biological activities, which are influenced by its structural components.
Antimicrobial Activity
Thiazoles are known for their antimicrobial properties, and compounds with similar structures have shown activity against various bacteria and fungi. The presence of the pyrrole ring may enhance this activity due to its ability to interact with biological targets.
Anticancer Activity
Some thiazole derivatives have demonstrated anticancer properties by inhibiting cell growth or inducing apoptosis in cancer cells. The specific mechanism of action for N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide would require further investigation.
Spectroscopic Data
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NMR Spectroscopy: Useful for determining the structure and purity of the compound. Peaks corresponding to the methyl group on the thiazole ring, the pyrrole protons, and the methoxyethyl side chain can be identified.
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Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the presence of the compound.
Research Findings
Research on N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is limited, but studies on similar compounds suggest potential applications in medicine.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and potential therapeutic use. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated.
Toxicity Studies
Toxicity studies are essential to determine the safety profile of the compound. These studies would involve assessing acute and chronic toxicity in animal models.
Future Directions
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In Vivo Studies: Conducting in vivo studies to evaluate the efficacy and safety of the compound in animal models.
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Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance biological activity while minimizing toxicity.
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Clinical Trials: If promising results are obtained, proceeding with clinical trials to assess human safety and efficacy.
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